2-Fluoro-4-(trifluoromethyl)benzaldehyde

Catalog No.
S666583
CAS No.
89763-93-9
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzaldehyde

CAS Number

89763-93-9

Product Name

2-Fluoro-4-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H

InChI Key

KFEHNXLFIGPWNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O
  • Pharmaceutical Research: The presence of the fluorine and trifluoromethyl groups in 2F-4TMBA can influence its biological activity. Studies have explored its potential as a scaffold for developing new drugs, particularly in the areas of:
    • Antimicrobial agents: Research suggests 2F-4TMBA derivatives exhibit promising antibacterial and antifungal activity [].
    • Anticancer agents: Studies have investigated the potential of 2F-4TMBA derivatives as inhibitors of specific enzymes involved in cancer cell proliferation [].

2-Fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H4F4OC_8H_4F_4O, and it has a molecular weight of 192.11 g/mol. The compound is recognized for its unique chemical properties, which arise from the electronegative fluorine atoms that enhance its reactivity and lipophilicity, making it valuable in various chemical applications and biological studies .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles .

Common Reagents and Conditions

  • Oxidation: Typically performed with potassium permanganate in an aqueous solution.
  • Reduction: Sodium borohydride is commonly used in methanol or ethanol at room temperature.
  • Substitution: Nucleophiles such as amines or thiols are used in the presence of bases like sodium hydroxide .

2-Fluoro-4-(trifluoromethyl)benzaldehyde exhibits notable biological activity, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit mitochondrial electron transport at the cytochrome bc1 complex, indicating potential cytotoxic effects. Additionally, it has been associated with respiratory tract irritation and gastrointestinal irritation, suggesting that it may have adverse effects on cellular processes.

Molecular Mechanism

The compound's mechanism of action involves its ability to bind to specific biomolecules, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing better penetration through cell membranes, while the fluorine atoms may form strong hydrogen bonds with target proteins.

Several synthetic routes can be employed to produce 2-Fluoro-4-(trifluoromethyl)benzaldehyde:

  • Fluorination of 4-(trifluoromethyl)benzaldehyde: This method uses fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.
  • Direct Introduction of Trifluoromethyl Group: This involves using trifluoromethyl iodide in the presence of a base like cesium carbonate and a copper catalyst to introduce the trifluoromethyl group onto a fluorobenzaldehyde precursor .

Reaction Conditions

  • The synthesis typically requires controlled temperatures and inert atmospheres to minimize side reactions.
  • Reaction solvents often include dimethyl sulfoxide or other aprotic solvents .

2-Fluoro-4-(trifluoromethyl)benzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it useful in developing advanced materials, including polymers and coatings.
  • Biochemical Research: It is employed in studies exploring enzyme inhibition and cellular responses due to its biological activity .

Research on 2-Fluoro-4-(trifluoromethyl)benzaldehyde has highlighted its interactions with different biological macromolecules. Its ability to modulate enzyme activity suggests potential therapeutic applications. Studies have shown that it can influence metabolic pathways by altering enzyme function, which may lead to further exploration in drug development.

Several compounds share structural similarities with 2-Fluoro-4-(trifluoromethyl)benzaldehyde, including:

Compound NameMolecular FormulaUnique Features
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehydeC9H6F4OC_9H_6F_4OContains an additional methyl group enhancing solubility.
3-Fluoro-4-(trifluoromethyl)benzaldehydeC8H5F4OC_8H_5F_4ODifferent position of fluorine affecting reactivity.
2-Chloro-4-(trifluoromethyl)benzaldehydeC8H4ClF3OC_8H_4ClF_3OChlorine instead of fluorine alters electronic properties.

Uniqueness

What sets 2-Fluoro-4-(trifluoromethyl)benzaldehyde apart from these similar compounds is its combination of both fluorine and trifluoromethyl groups in specific positions on the benzene ring, which significantly enhances its reactivity and biological activity compared to others. This unique arrangement allows for diverse applications in synthesis and biological research .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

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